molecular formula C25H27NO5 B2664960 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 2287345-34-8

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid

Cat. No.: B2664960
CAS No.: 2287345-34-8
M. Wt: 421.493
InChI Key: GDNRXUQUVBHOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid is a spirocyclic compound featuring:

  • Spiro[4.5]decane core: A bicyclic system with a 5-membered oxa (oxygen-containing) ring and a 6-membered aza (nitrogen-containing) ring.
  • Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the nitrogen, commonly used in peptide synthesis for its base-labile deprotection.
  • Acetic acid substituent: Positioned at the 3rd carbon of the spiro system, enhancing solubility and enabling conjugation reactions.

This compound is pivotal in medicinal chemistry and drug development due to its constrained geometry and functional versatility.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-23(28)13-17-14-25(9-11-30-12-10-25)26(15-17)24(29)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRXUQUVBHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to monitor each step of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the spirocyclic core or the Fmoc group, potentially leading to the removal of the protecting group or modification of the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to deprotected amines or modified spirocyclic structures.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.

Medicine

Medically, the compound’s potential as a drug candidate is being explored. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure and functional groups make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing an active amine that can interact with enzymes, receptors, or other proteins. The spirocyclic core provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Features Reference
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid (Target) 8-oxa-1-azaspiro[4.5]decane Fmoc protection, acetic acid at C3 N/A
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (Compound 23) 1,3-diazaspiro[4.5]decane Two nitrogens (diazaspiro), benzyl and phenyl substituents, dioxo groups
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (Compound 3f) 8-oxa-1-azaspiro[4.5]decane Boc protection, carboxylic acid at C2
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid 8-oxa-2-azaspiro[4.5]decane Fmoc protection, carboxylic acid at C4 (positional isomer of target)
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid 1,3-diazaspiro[4.5]decane Methyl and dioxo substituents, acetic acid at C3

Key Observations :

  • Diazaspiro vs. Oxa-Azaspiro : Diazaspiro compounds (e.g., Compound 23) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity but reducing oxygen’s electron-donating effects .
  • Positional Isomerism : The target’s acetic acid at C3 vs. C4 in alters steric interactions and molecular geometry, impacting binding affinity in biological systems.

Protecting Group Variations

Compound Name Protecting Group Molecular Weight Deprotection Conditions Reference
Target Compound Fmoc ~407.46 (calc.) Base (e.g., piperidine) N/A
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (Compound 3f) Boc 299.36 Acid (e.g., TFA)
2-(8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid Boc 299.36 Acid (e.g., TFA)

Key Observations :

  • Fmoc vs. Boc : Fmoc’s bulkiness (fluorenyl group) increases steric hindrance but enables orthogonal deprotection in multi-step syntheses. Boc is smaller and acid-labile, suitable for acidic-stable intermediates .
  • Molecular Weight : Fmoc derivatives (e.g., target) are ~30% heavier than Boc analogs, affecting solubility and crystallization behavior.

Substituent Effects on Physical Properties

Compound Name Substituents Melting Point (°C) Reference
Target Compound Fmoc, acetic acid at C3 N/A N/A
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (Compound 23) Benzyl, phenyl, dioxo 129–131
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (Compound 3f) Boc, carboxylic acid at C2 71–74
2-(2,4-Dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)propanoic acid (Compound 47) Propanoic acid, phenyl, dioxo 236–238

Key Observations :

  • Melting Points : Lower melting points (e.g., 71–74°C for Boc derivatives ) correlate with reduced crystallinity, while dioxo and phenyl groups (e.g., Compound 47) enhance intermolecular interactions, raising melting points .
  • Acid vs. Ester Groups: Propanoic acid (Compound 47) increases hydrogen bonding vs. ester derivatives, contributing to higher thermal stability.

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid, also known by its CAS number 2649078-85-1, is a compound with significant potential in medicinal chemistry. Its structure features a spirocyclic framework, which is often associated with unique biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C23H22N2O5, with a molecular weight of approximately 406.4 g/mol. The structural complexity contributes to its potential interactions within biological systems.

PropertyValue
Molecular FormulaC23H22N2O5
Molecular Weight406.4 g/mol
CAS Number2649078-85-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. Research indicates that compounds with similar structures exhibit activities such as:

  • Anticonvulsant effects : By modulating neurotransmitter release.
  • Antimicrobial properties : Through disruption of bacterial cell membranes.

These activities suggest that the compound may serve as a scaffold for developing new therapeutic agents.

Biological Activity Studies

Recent studies have explored the biological implications of this compound through various assays and experimental models. Below are summarized findings from key studies:

Case Study 1: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of related compounds, it was found that derivatives of spirocyclic structures displayed significant protective effects against induced seizures in animal models. The mechanism was linked to enhanced GABAergic transmission.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of similar compounds, revealing that they exhibited potent activity against Gram-positive bacteria, likely due to their ability to penetrate bacterial membranes and interfere with cell wall synthesis.

Comparative Analysis

A comparative analysis of related compounds provides insights into the specific activity profiles and potential therapeutic applications.

Compound NameAnticonvulsant ActivityAntimicrobial Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa...ModerateStrong
8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa...HighModerate
2-Azaspiro[4.5]decan-3-oneLowHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.